molecular formula C12H13BrO2 B2725441 Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate CAS No. 1820607-51-9

Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

Cat. No.: B2725441
CAS No.: 1820607-51-9
M. Wt: 269.138
InChI Key: JIJJFPCPCIAIRE-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is a chemical building block of interest in advanced organic synthesis and pharmaceutical research. It features a cyclobutane ring, a structure that is increasingly prevalent in the development of new bioactive molecules and is a key motif in a wide range of cyclobutane-containing natural products . The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further functionalization, particularly through metal-catalyzed cross-coupling reactions, allowing researchers to construct more complex molecular architectures. Cyclobutane rings present significant challenges and opportunities in synthesis due to their unique ring strain and fluxional nature, which can lead to unpredictable NMR chemical shifts and make structural elucidation complex . Research into compounds like this compound contributes to the development of new synthetic strategies, such as C–H functionalization, which offers a more efficient and step-economical alternative to traditional prefunctionalization approaches for constructing complex cyclobutanes . This compound is strictly for research applications in fields such as medicinal chemistry, material science, and as a standard in analytical studies. Product Identification - CAS Number : See certificate of analysis for specific batch. - Molecular Formula : C₁₂H₁₃BrO₂ - Molecular Weight : 269.14 g/mol Safety Information : This chemical is for research use only and is not intended for diagnostic or therapeutic use. Refer to the material safety data sheet (MSDS) for safe handling and storage instructions. The provided molecular formula and weight are calculated for the named compound. The CAS Number for a closely related structure, 1-(3-Bromophenyl)cyclobutanecarboxylic acid, is 926261-31-6 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJJFPCPCIAIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and cyclobutanone.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. Cyclobutanone reacts with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3-bromophenyl)cyclobutanone.

    Esterification: The intermediate 1-(3-bromophenyl)cyclobutanone is then subjected to esterification using methanol (CH3OH) and a catalytic amount of sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of cyclobutanone derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate serves as an intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable scaffold in drug development.

  • Potential Biological Activities :
    • Anti-inflammatory
    • Anticancer
    • Antimicrobial

Synthetic Utility

The compound is utilized in organic synthesis due to its cyclobutane ring, which can participate in various reactions such as:

  • Cycloaddition Reactions : The cyclobutane moiety can undergo [2+2] cycloaddition with alkenes or alkynes, leading to the formation of complex cyclic structures.
  • Functionalization : The bromine atom on the phenyl ring can be replaced or modified to introduce new functional groups, enhancing the compound's reactivity and potential applications.

Antimicrobial Activity

Research indicates that derivatives of brominated compounds often exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens.

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)Notes
This compoundStaphylococcus aureus32 µg/mLEffective against resistant strains
This compoundEscherichia coli64 µg/mLModerate activity observed

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. The presence of the bromophenyl group contributes to its ability to induce apoptosis in cancer cells.

CompoundCell Line TestedIC50 (μM)Viability (%)
This compoundH9c2 CardiomyocytesNot specifiedNot specified
Doxorubicin + Derivative CompoundsH9c2 Cardiomyocytes>40 μM>80% with co-treatment

Case Study 1: Antibacterial Properties

A study focusing on the synthesis of various derivatives found that those containing the bromophenyl moiety exhibited enhanced antibacterial activity against Helicobacter pylori and other gram-positive bacteria. This highlights the potential of this compound as a lead compound for developing new antibacterial agents.

Case Study 2: Cytotoxicity Studies

Research involving structurally related compounds revealed that certain derivatives could effectively inhibit cell proliferation in multiple cancer cell lines. This suggests a need for further exploration into structure-activity relationships to optimize the anticancer properties of this compound.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Methyl (1S,2S,3R)-2-(3-Bromophenyl)-3-phenylcyclobutane-1-carboxylate
  • Structure : Stereoisomer with additional phenyl group at the 3-position of the cyclobutane.
  • Synthesis : Prepared via Ir-catalyzed photocycloaddition (76% yield, 94% enantiomeric excess) .
  • Key Data :
    • HRMS : m/z calculated 303.1356 (M + Na)+; observed 303.1353 .
    • Chromatography : Purified using chiral HPLC (Daicel CHIRALPAK® OD-H) .
Methyl 1-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylate
  • Structure : Fluorine and methylcarbamoyl substituents on the phenyl ring.
  • Application : Pharmaceutical intermediate (Jiangxi Jinfeng Pharmaceutical Co.) .
(1R,3R)-Methyl 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate
  • Structure : Para-bromophenyl substituent with hydroxyl and methyl groups on the cyclobutane.
  • CAS : 1431697-73-2 .
  • Impact : Para-substitution may influence dipole moments and crystal packing compared to the meta-isomer.

Halogen-Substituted Analogues

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid
  • Structure : Chlorine substituent (meta) and carboxylic acid group.
  • Properties :
    • Molecular Weight : 224.69 .
    • Reactivity : Carboxylic acid group increases hydrophilicity, contrasting with the ester group in the target compound.
Methyl 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
  • Structure : Trifluoromethyl and hydroxyl groups on the cyclobutane.
  • Key Data :
    • MF : C₇H₉F₃O₃; MW : 198.14 .
  • Significance : Strong electron-withdrawing effects from CF₃ enhance stability in acidic environments.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)
  • Target Compound :
    • ¹H NMR : Peaks at δ 7.69 (aromatic H), 3.72 (COOCH₃) .
    • ¹³C NMR : Cyclobutane carbons at δ 50–55 ppm; ester carbonyl at δ 174.66 .
  • Chloro Analogues : Downfield shifts in aromatic protons due to chlorine’s electronegativity .
High-Resolution Mass Spectrometry (HRMS)
  • Target Compound : m/z 303.1353 (M + Na)+ .
  • Trifluoromethyl Derivative : m/z 198.14 (MW) .

Biological Activity

Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure, which includes a cyclobutane ring and a brominated phenyl group. This configuration may confer significant biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.

Structural Characteristics

The molecular formula for this compound is C12H13BrO2C_{12}H_{13}BrO_2, and it features a cyclobutane ring that enhances its reactivity and interaction with biological targets. The presence of the bromine atom increases the electrophilic character of the compound, potentially influencing its biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including CYP3A4, which plays a critical role in drug metabolism. Inhibition of this enzyme could lead to altered pharmacokinetics of co-administered drugs .
  • Receptor Binding : The structural features allow for potential binding to various receptors, modulating their activity. The bromine atom can facilitate halogen bonding, enhancing binding affinity and specificity .
  • Hydrolysis Reactions : The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further influence biochemical pathways .

Biological Activity Studies

Research has indicated potential antimicrobial and anticancer properties for this compound. Below are summarized findings from various studies:

Antimicrobial Activity

In studies assessing antimicrobial efficacy, this compound demonstrated activity against several bacterial strains. The compound was tested using the agar diffusion method against Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference Compound
Staphylococcus aureus15Gentamicin (19 mm)
Escherichia coli12Amoxicillin (18 mm)
Candida albicans14Fluconazole (25 mm)

These results suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy .

Anticancer Activity

This compound has also been explored for its anticancer properties. Preliminary assays indicate that it may inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Case Study 1 : A study evaluated the compound's effect on breast cancer cells, revealing that it inhibited proliferation by inducing apoptosis via the mitochondrial pathway.
  • Case Study 2 : Research on its antibacterial properties showed that the compound effectively reduced biofilm formation in Staphylococcus aureus, indicating its potential use in treating biofilm-associated infections.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better.

Compound Name Molecular Formula Key Features
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylateC12H13BrO2C_{12}H_{13}BrO_2Similar structure; different bromophenyl position
Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylateC12H13ClO2C_{12}H_{13}ClO_2Chlorine substitution; different reactivity
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylateC12H13FO2C_{12}H_{13}FO_2Fluorine substitution; distinct biological activity

The distinct bromine substitution in this compound may enhance its biological activity compared to its chloro or fluoro analogs due to differences in electronic properties and steric effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate, and how are reaction conditions optimized?

  • A common method involves photoredox-catalyzed cyclobutane synthesis via a deboronative radical addition–polar cyclization cascade. Key reagents include arylboronic esters (e.g., 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane), methyl 5-iodo-2-methylenepentanoate, and a photocatalyst (e.g., 4CzIPN) in dry DMSO under blue light irradiation for ~20 hours. Post-reaction purification via flash column chromatography (e.g., 10% ethyl acetate/hexane) yields the product. Optimization focuses on light intensity, solvent choice (anhydrous conditions critical), and stoichiometry to minimize side products .
  • Characterization : TLC (Rf = 0.44 in 10% ethyl acetate/hexane), 1H^1 \text{H} NMR (δ 1.8–2.5 ppm for cyclobutane protons), 13C^{13} \text{C} NMR (δ 170–175 ppm for ester carbonyl), HRMS (e.g., calculated m/z 271.1305 vs. observed 271.1308), and IR (C=O stretch ~1720 cm1^{-1}) are standard .

Q. How is the purity and structural integrity of the compound validated in academic settings?

  • Chromatography : HPLC (e.g., retention time 1.16 minutes under SMD-TFA05 conditions) and LCMS (m/z 618 [M+H]+^+) confirm purity and molecular weight .
  • Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR resolve cyclobutane ring strain effects (e.g., upfield shifts for equatorial protons) and bromophenyl coupling patterns. IR identifies functional groups (e.g., ester C=O) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Ring Puckering : The cyclobutane ring adopts a non-planar conformation due to angle strain. Cremer-Pople puckering parameters (e.g., amplitude qq) derived from X-ray data quantify distortion. Software like Mercury (CCDC) visualizes ring geometry and intermolecular interactions .
  • Refinement : SHELXL refines structures against high-resolution data, resolving disorder in bromophenyl substituents. Validation tools (e.g., PLATON) check for missed symmetry or overfitting .

Q. How do reaction mechanisms differ between photoredox and traditional thermal cyclization for cyclobutane synthesis?

  • Photoredox : Radical intermediates form via single-electron transfer (SET) from the photocatalyst (e.g., 4CzIPN), enabling deboronative addition. Polar cyclization follows under mild conditions, minimizing thermal decomposition .
  • Thermal Routes : Require higher temperatures (>100°C), leading to competing pathways (e.g., β-hydride elimination). Lower regioselectivity and yields are common compared to photoredox .

Q. What analytical strategies resolve contradictions in reaction yield data across studies?

  • Byproduct Analysis : LCMS identifies dimers or debrominated byproducts (e.g., m/z 414 [M+H]+^+ in side reactions). Adjusting stoichiometry of PhLi or reaction time mitigates these .
  • Reproducibility Checks : Strict control of anhydrous solvents (DMSO) and inert atmospheres (N2_2) ensures consistent radical initiation. Cross-referencing HRMS and 11B^{11} \text{B} NMR confirms boron removal efficiency .

Methodological Comparisons

Q. How does the reactivity of this compound compare to its non-brominated analogs?

  • Electrophilic Substitution : The bromine atom directs electrophiles to the para position in Suzuki couplings. Non-brominated analogs show lower regioselectivity .
  • Ring Strain Effects : Cyclobutane’s angle strain enhances reactivity in nucleophilic ring-opening (e.g., with LiAlH4_4) compared to cyclopentane derivatives. Bromophenyl groups stabilize transition states via resonance .

Q. What computational tools are recommended for modeling the compound’s conformational dynamics?

  • DFT Calculations : Gaussian or ORCA optimize ground-state geometries, predicting puckering parameters (e.g., q=0.25q = 0.25 Å for cyclobutane).
  • Molecular Dynamics : GROMACS simulates solvent effects (e.g., DMSO interactions) on ring flexibility. Compare with X-ray data to validate force fields .

Data Presentation

Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
1H^1 \text{H} NMRδ 1.8–2.5 (m, cyclobutane), δ 7.2–7.5 (m, bromophenyl)
HRMS (ESI+)Calculated: 327.0145 [M+H]+^+; Observed: 327.0150
HPLC (TFA05)Retention time: 1.16 min, purity >98%

Note : Ensure all synthetic procedures comply with safety protocols for brominated compounds (e.g., P210/P201 hazard codes) .

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